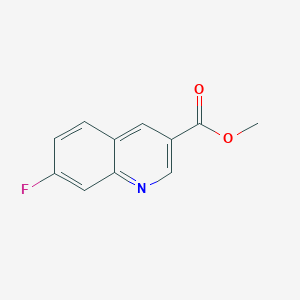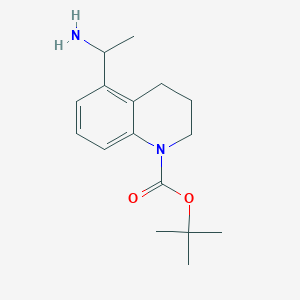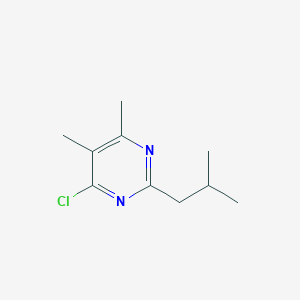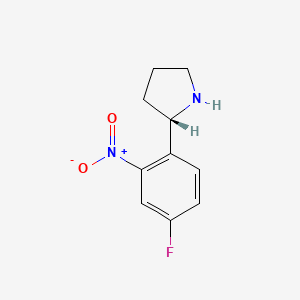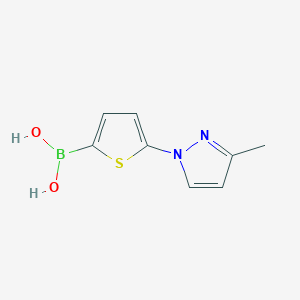
1-(2-Methoxypropyl)-5-methyl-1h-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxypropyl)-5-methyl-1h-pyrazol-4-amine is an organic compound with a unique structure that includes a pyrazole ring substituted with a methoxypropyl group and a methyl group
Preparation Methods
The synthesis of 1-(2-Methoxypropyl)-5-methyl-1h-pyrazol-4-amine typically involves the reaction of 5-methyl-1H-pyrazole-4-amine with 2-methoxypropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-(2-Methoxypropyl)-5-methyl-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxypropyl group can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS).
Scientific Research Applications
1-(2-Methoxypropyl)-5-methyl-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxypropyl)-5-methyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
1-(2-Methoxypropyl)-5-methyl-1h-pyrazol-4-amine can be compared with other similar compounds such as:
1-(2-Methoxypropyl)-3-methyl-1h-pyrazol-4-amine: Similar structure but with a different substitution pattern on the pyrazole ring.
1-(2-Methoxyethyl)-5-methyl-1h-pyrazol-4-amine: Similar structure but with a different alkyl group.
1-(2-Methoxypropyl)-5-ethyl-1h-pyrazol-4-amine: Similar structure but with a different alkyl group on the pyrazole ring.
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-(2-methoxypropyl)-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C8H15N3O/c1-6(12-3)5-11-7(2)8(9)4-10-11/h4,6H,5,9H2,1-3H3 |
InChI Key |
YUUBVIUSJLVDGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC(C)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[Cyclopentyl(methyl)amino]-1-methylpiperidine-4-carbonitrile](/img/structure/B13341137.png)

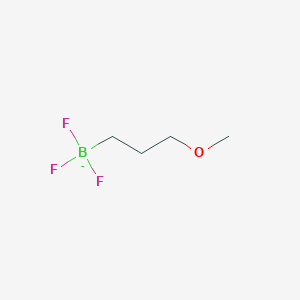
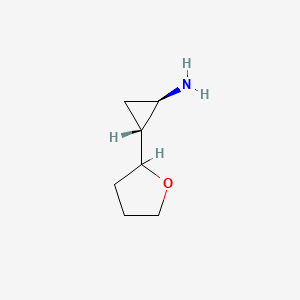
![8,8-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13341169.png)

